molecular formula C9H16N2O3 B131543 tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate CAS No. 80582-03-2

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate

Cat. No. B131543
CAS RN: 80582-03-2
M. Wt: 200.23 g/mol
InChI Key: VSTSKETWEBYEHL-WDSKDSINSA-N
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Description

“tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, and an azetidine ring, which is a four-membered cyclic amine . The compound’s stereochemistry is indicated by the (2S,3S) prefix, which means it has two chiral centers at the 2nd and 3rd positions of the azetidine ring .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” would be characterized by the presence of the azetidine ring, the tert-butyl group, and the carbamate group . The compound would have two chiral centers, leading to stereoisomerism .


Chemical Reactions Analysis

The chemical reactivity of “tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” would be influenced by the functional groups present in the molecule. For instance, the carbamate group could participate in various reactions such as hydrolysis or alcoholysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” would depend on its molecular structure. For example, tert-butyl carbamate is a solid at room temperature and has a molecular weight of 117.15 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” would depend on its intended use. For example, some morpholine derivatives have been found to have pharmacological actions .

Safety and Hazards

The safety and hazards associated with “tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate” would depend on its physical and chemical properties. For example, tert-butyl carbamate may cause skin and eye irritation and may be harmful if swallowed .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSKETWEBYEHL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522797
Record name tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate

CAS RN

80582-03-2
Record name tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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